molecular formula C13H24O2 B1616630 Nonyl methacrylate CAS No. 2696-43-7

Nonyl methacrylate

Cat. No.: B1616630
CAS No.: 2696-43-7
M. Wt: 212.33 g/mol
InChI Key: LKEDKQWWISEKSW-UHFFFAOYSA-N
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Description

Nonyl methacrylate (CAS 2696-43-7, EC 220-270-5) is an alkyl methacrylate with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. It is synthesized via transesterification of methacrylic acid with C₈–C₁₀ n-alkanols, yielding a monomer with a long hydrophobic alkyl chain (C₉) . This structure imparts unique properties, such as enhanced flexibility and hydrophobicity, making it valuable in polymer applications like coatings, adhesives, and specialty plastics.

Properties

IUPAC Name

nonyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-11-15-13(14)12(2)3/h2,4-11H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEDKQWWISEKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25748-69-0
Record name 2-Propenoic acid, 2-methyl-, nonyl ester, homopolymer
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DSSTOX Substance ID

DTXSID1062596
Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2696-43-7
Record name Nonyl 2-methyl-2-propenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Record name 2-Propenoic acid, 2-methyl-, nonyl ester
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Record name Nonyl methacrylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl methacrylate can be synthesized through the esterification of methacrylic acid with nonyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction. The reaction can be represented as follows:

Methacrylic Acid+Nonyl AlcoholNonyl Methacrylate+Water\text{Methacrylic Acid} + \text{Nonyl Alcohol} \rightarrow \text{this compound} + \text{Water} Methacrylic Acid+Nonyl Alcohol→Nonyl Methacrylate+Water

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. These processes often employ catalysts such as sulfuric acid or p-toluenesulfonic acid and are conducted in large reactors equipped with distillation columns to separate the product from by-products and unreacted starting materials. The use of azeotropic distillation helps in the efficient removal of water, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: Nonyl methacrylate undergoes various chemical reactions, including:

    Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. This reaction is typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze back to methacrylic acid and nonyl alcohol.

    Transesterification: this compound can participate in transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions:

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

    Catalysts for Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Transesterification Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.

Major Products Formed:

    Polymers and Copolymers: Used in coatings, adhesives, and sealants.

    Methacrylic Acid and Nonyl Alcohol: Products of hydrolysis.

Scientific Research Applications

Chemical Applications

Polymer Synthesis

  • Monomer for Polymers : NMA is primarily utilized in the production of polymers and copolymers that exhibit desirable properties such as flexibility, durability, and resistance to environmental factors. The polymerization process involves free radical mechanisms where NMA undergoes radical polymerization to form long polymer chains. This results in materials suitable for coatings, adhesives, and sealants.

Table 1: Comparison of Methacrylate Monomers

MonomerPropertiesCommon Applications
Nonyl MethacrylateHigh flexibility, hydrophobicCoatings, adhesives, sealants
Methyl MethacrylateTransparency, rigidityPMMA production, optical applications
Ethyl MethacrylateLower glass transition temperatureFlexible polymers
Butyl MethacrylateImpact resistanceToughened plastics

Biological Applications

Biocompatible Materials

  • Medical Devices : NMA is incorporated into biocompatible materials used in medical devices and drug delivery systems. Its excellent mechanical properties and compatibility with biological tissues make it suitable for applications such as dental materials and bone cements.

Industrial Applications

Coatings and Sealants

  • Durability and Flexibility : NMA-based polymers are employed in the production of industrial coatings that require high durability and flexibility. These coatings are resistant to environmental stressors, making them ideal for outdoor applications.

Adhesives

  • Strong Bonding : The unique properties of NMA allow for the formulation of adhesives that provide strong bonding capabilities across various substrates while maintaining flexibility.

Case Study 1: Dental Applications

A study demonstrated the use of NMA in dental composites where its incorporation improved the mechanical strength and wear resistance of the material. The resulting composite showed enhanced performance compared to traditional materials, leading to longer-lasting dental restorations.

Case Study 2: Coating Formulations

Research on NMA-based coatings highlighted their effectiveness in providing protective barriers against moisture and UV radiation. These coatings were tested on various substrates and exhibited superior adhesion and flexibility compared to conventional options.

Mechanism of Action

The primary mechanism by which nonyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization, forming long polymer chains. The nonyl group contributes to the hydrophobicity and flexibility of the resulting polymer. The polymerization process involves the following steps:

    Initiation: Formation of free radicals from initiators such as AIBN.

    Propagation: Addition of monomer units to the growing polymer chain.

    Termination: Combination or disproportionation of polymer chains to terminate the reaction.

Comparison with Similar Compounds

Key Observations :

  • Longer alkyl chains (e.g., C₉ in this compound) reduce Tg and increase hydrophobicity, favoring applications requiring flexibility and moisture resistance .
  • Shorter chains (e.g., methyl or butyl) yield rigid polymers with higher Tg, suitable for hard plastics or optical materials .
2.2 Polymerization Behavior
  • This compound forms physical networks during polymerization due to associative interactions between long alkyl chains. These networks influence viscosity and reaction kinetics, as observed in poly(this compound) solutions .
  • Butyl methacrylate exhibits less pronounced associative behavior, leading to simpler reaction media .
  • Methyl methacrylate polymerizes rapidly with minimal chain entanglement, ideal for bulk polymerization processes .
2.3 Thermal and Mechanical Performance
  • This compound-based polymers show lower thermal stability compared to methyl methacrylate due to the long alkyl chain’s susceptibility to thermal degradation. However, they excel in toughness and elongation at break .

Comparison with Functional Methacrylates

This compound differs from epoxy-functional variants like glycidyl methacrylate (GMA) and 9-(oxiran-2-yl)this compound (EAT):

  • Reactivity: GMA and EAT contain epoxy groups, enabling crosslinking reactions absent in this compound .
  • This compound’s safety in such applications requires further validation .

Research Findings and Industrial Relevance

  • Associative Structures: this compound’s polymerization medium undergoes structural transitions dependent on polymer concentration, forming physical networks that influence material properties .
  • Copolymer Performance: Blending this compound with methyl or butyl methacrylate balances rigidity and flexibility. For example, methyl methacrylate/nonyl methacrylate copolymers are used in textile coatings with adjustable viscosity and thermal stability .

Biological Activity

Nonyl methacrylate (NMA) is an alkyl methacrylate compound widely used in polymer chemistry due to its unique properties as a monomer for polymer synthesis. Its biological activity, particularly in terms of toxicity, antimicrobial properties, and potential therapeutic applications, has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by its hydrophobic nature, which enhances the stability of microemulsions during polymerization processes. It is primarily utilized in the production of polymers for coatings, adhesives, and sealants. The polymerization of NMA can be initiated through various methods, including UV light and radical initiators, leading to diverse applications in the cosmetic and pharmaceutical industries .

PropertyValue
Molecular FormulaC₁₃H₂₄O₂
Molecular Weight212.33 g/mol
Boiling Point210-212 °C
Density0.89 g/cm³
SolubilityInsoluble in water; soluble in organic solvents

Toxicity Studies

Research has indicated that this compound exhibits low acute toxicity. In various studies, including inhalation and oral toxicity assessments on animal models (e.g., rats), NMA demonstrated minimal adverse effects at specified doses . For instance:

  • Inhalation Study : No observed adverse effect level (NOAEL) was determined at 1801 mg/m³.
  • Oral Toxicity Study : NOAEL was found to be 20 mg/kg/day.

These findings suggest that while NMA is relatively safe at low concentrations, further studies are warranted to evaluate long-term exposure effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound-based polymers. For example, polymers synthesized from NMA have shown significant activity against various microorganisms, including bacteria and fungi. A study reported that derivatives of NMA displayed promising antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity Evaluation

A study focused on synthesizing azole-functionalized polyglycidyl methacrylates revealed that these derivatives exhibited considerable antibacterial and anticandidal activities. The results highlighted the potential of NMA-based polymers in developing new antimicrobial agents .

Polymerization Kinetics

The kinetics of this compound polymerization have been extensively studied using microemulsion techniques. Research indicates that the rate of polymerization is influenced by factors such as monomer concentration and light intensity during UV initiation. Notably, NMA exhibited a higher polymerization rate compared to other alkyl methacrylates due to its unique hydrophobic characteristics .

Table 2: Polymerization Kinetics of this compound

ParameterValue
Rate of PolymerizationIncreased with light intensity
Reaction OrderVaries with conversion levels
Particle SizeNarrow distribution at low conversion

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyl methacrylate
Reactant of Route 2
Reactant of Route 2
Nonyl methacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.